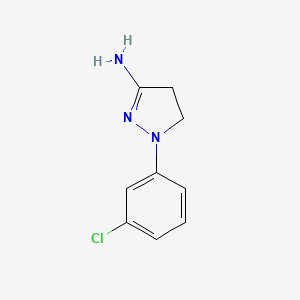1-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine
CAS No.: 6463-41-8
Cat. No.: VC5812038
Molecular Formula: C9H10ClN3
Molecular Weight: 195.65
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6463-41-8 |
|---|---|
| Molecular Formula | C9H10ClN3 |
| Molecular Weight | 195.65 |
| IUPAC Name | 2-(3-chlorophenyl)-3,4-dihydropyrazol-5-amine |
| Standard InChI | InChI=1S/C9H10ClN3/c10-7-2-1-3-8(6-7)13-5-4-9(11)12-13/h1-3,6H,4-5H2,(H2,11,12) |
| Standard InChI Key | BBHIPBFRTBIKAC-UHFFFAOYSA-N |
| SMILES | C1CN(N=C1N)C2=CC(=CC=C2)Cl |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Properties
The compound’s systematic name, 1-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine, reflects its bicyclic structure:
-
Pyrazole ring: A five-membered ring containing two adjacent nitrogen atoms at positions 1 and 2.
-
3-Chlorophenyl group: A benzene ring substituted with a chlorine atom at the meta position, attached to the pyrazole’s N1.
-
4,5-Dihydro modification: Partial saturation of the pyrazole ring at C4 and C5, forming a dihydro derivative.
-
Amino group (-NH₂): Positioned at C3 of the pyrazole ring, enabling hydrogen bonding and nucleophilic reactivity .
Table 1: Key Physicochemical Properties
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 1-(3-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine typically involves cyclocondensation reactions. A widely applicable method, adapted from analogous pyrazoline syntheses, proceeds as follows:
-
Chalcone Intermediate Formation:
-
Reacting 3-chlorophenylacetone with an aromatic aldehyde in the presence of a base (e.g., NaOH) yields a chalcone derivative.
-
Example:
-
-
Cyclization with Hydrazine:
-
The chalcone undergoes cyclization with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under acidic conditions (e.g., HCl), forming the dihydropyrazole ring.
-
Reaction mechanism involves nucleophilic attack by hydrazine’s terminal nitrogen on the α,β-unsaturated ketone, followed by proton transfer and ring closure .
-
Table 2: Representative Reaction Conditions
| Parameter | Condition | Source |
|---|---|---|
| Solvent | Ethanol | |
| Catalyst | Hydrochloric acid (few drops) | |
| Temperature | Reflux (~78°C) | |
| Reaction Time | 8–10 hours | |
| Yield | 50–90% (varies with substrate) |
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key IR absorptions for structurally related pyrazolamines include:
-
N-H Stretch: 3426–3410 cm⁻¹ (amine group).
-
Aromatic C-H Stretch: 3123–3020 cm⁻¹ (chlorophenyl ring).
-
C=N Stretch: 1630–1580 cm⁻¹ (pyrazole ring).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃):
-
¹³C NMR:
| Modification Site | Potential Impact |
|---|---|
| C3 Amino Group | Enhance hydrogen bonding with biological targets |
| Chlorophenyl Ring | Adjust lipophilicity for membrane penetration |
| Dihydropyrazole Saturation | Influence ring conformation and target binding |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume